molecular formula C7H8BNO5 B8187694 (2-Methoxy-3-nitrophenyl)boronic acid

(2-Methoxy-3-nitrophenyl)boronic acid

Cat. No.: B8187694
M. Wt: 196.96 g/mol
InChI Key: IEIMUXZCPRSIDE-UHFFFAOYSA-N
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Description

(2-Methoxy-3-nitrophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with methoxy and nitro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-3-nitrophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-methoxy-3-nitro-iodobenzene using bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient catalysts and bases to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-3-nitrophenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Pd/C, hydrogen gas, or other reducing agents like tin(II) chloride.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Aminophenylboronic acids.

Scientific Research Applications

(2-Methoxy-3-nitrophenyl)boronic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methoxy-3-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, where the aryl group from the boronic acid is transferred to the palladium. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-3-nitrophenyl)boronic acid is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring. This combination allows for fine-tuning of its reactivity and makes it particularly useful in selective organic transformations.

Properties

IUPAC Name

(2-methoxy-3-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIMUXZCPRSIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)[N+](=O)[O-])OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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